Sulfo-Cy5 azide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C37H48N6O10S3 |

|---|---|

Molekulargewicht |

833.0 g/mol |

IUPAC-Name |

3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C37H48N6O10S3/c1-36(2)29-25-27(55(48,49)50)16-18-31(29)42(22-10-6-9-15-35(44)39-20-11-21-40-41-38)33(36)13-7-5-8-14-34-37(3,4)30-26-28(56(51,52)53)17-19-32(30)43(34)23-12-24-54(45,46)47/h5,7-8,13-14,16-19,25-26H,6,9-12,15,20-24H2,1-4H3,(H3-,39,44,45,46,47,48,49,50,51,52,53) |

InChI-Schlüssel |

DUWZWZJMKCNGSI-UHFFFAOYSA-N |

Isomerische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |

Kanonische SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Sulfo-Cy5 Azide in Advanced Biological Research: A Technical Guide

For Immediate Release

Sulfo-Cy5 Azide (B81097) has emerged as an indispensable tool in modern biological research, empowering scientists and drug development professionals to visualize and track biomolecules with exceptional precision and clarity. This water-soluble, far-red fluorescent probe is at the heart of "click chemistry," a powerful ligation technique that allows for the specific labeling of proteins, nucleic acids, and glycans. Its utility spans a wide range of applications, from high-resolution cellular imaging to in-depth proteomic analysis.

Core Principles: The Power of Click Chemistry

Sulfo-Cy5 Azide's functionality is rooted in its terminal azide (N₃) group. This group serves as a chemical handle that can react with a complementary alkyne group on a target biomolecule. This reaction, known as click chemistry, is highly specific (bioorthogonal), meaning it does not interfere with native biological processes.[1][2] The reaction's efficiency and biocompatibility make it ideal for studying molecules within the complex environment of living cells.[2]

There are two primary forms of this reaction utilized in research:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a copper(I) catalyst to covalently link an azide (on the Sulfo-Cy5 probe) to a terminal alkyne (on the biomolecule).[3][4] It is widely used for labeling biomolecules in cell lysates and fixed cells.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry variant uses a strained cyclooctyne (B158145) instead of a terminal alkyne.[3][5] The ring strain of the cyclooctyne enables the reaction to proceed rapidly without the need for a toxic copper catalyst, making it the preferred method for labeling biomolecules on the surface of or inside living cells.[5][6]

The sulfonate groups in this compound render the molecule highly water-soluble, which is a significant advantage for biological applications.[2][7] This hydrophilicity allows for labeling reactions to occur in purely aqueous conditions, which is crucial for maintaining the integrity of sensitive proteins that might denature in the presence of organic co-solvents.[8][7] Furthermore, its fluorescence in the far-red spectrum (ideally excited by 633 nm or 647 nm laser lines) minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio and clearer images.

Key Applications in Biological Research

The versatility of this compound has led to its adoption across numerous research disciplines:

-

Proteomics: It is used to label and identify newly synthesized proteins. Cells can be fed with amino acid analogs containing an alkyne group (e.g., L-azidohomoalanine, AHA, or homopropargylglycine, HPG). These analogs are incorporated into new proteins, which can then be tagged with this compound in cell lysates for visualization on gels or identification by mass spectrometry.[9][10]

-

Glycobiology: Researchers can visualize the location and trafficking of glycans (sugar structures) by metabolically labeling them.[11] Cells are incubated with alkyne- or azide-modified sugar precursors, which are incorporated into cell-surface glycoconjugates.[6][11] These modified glycans can then be imaged on live or fixed cells using SPAAC with this compound or its alkyne equivalent.[6][11]

-

Genomics and Transcriptomics: this compound is used for labeling and imaging DNA and RNA, enabling the study of their synthesis and localization within cells.[1][4][7]

-

High-Resolution Imaging: The bright and photostable nature of the Cy5 fluorophore makes it suitable for advanced imaging techniques like fluorescence microscopy and flow cytometry, providing high-contrast images of cellular structures.[10]

-

In Vivo Imaging: Its far-red emission properties are ideal for deep tissue imaging in living organisms with minimal background interference.[10]

Photophysical and Chemical Properties

The quantitative properties of this compound are critical for experimental design and data interpretation. The following table summarizes its key characteristics, compiled from various suppliers.

| Property | Value | Reference(s) |

| Excitation Maximum (λ_ex) | ~646 - 647 nm | [2][5][12][13] |

| Emission Maximum (λ_em) | ~662 - 663 nm | [1][2][12][13] |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 L·mol⁻¹·cm⁻¹ | [2][5][12][13] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [2] |

| Molecular Formula | C₃₇H₄₈N₆O₁₀S₃ | [5][12] |

| Molecular Weight | ~833 g/mol | [5][12] |

| Solubility | Water, DMSO, DMF | [5][12] |

Visualizing the Workflow

The following diagrams illustrate the core processes where this compound is employed.

Detailed Experimental Protocols

The following are representative protocols that serve as a starting point for specific experimental applications. Optimization is often necessary for each unique biological system.

Protocol 1: Labeling of Newly Synthesized Proteins in Cell Lysate (CuAAC)

This protocol details the detection of newly synthesized proteins in cultured cells using metabolic labeling with an alkyne-containing amino acid analog, followed by a copper-catalyzed click reaction with this compound.

Materials:

-

L-azidohomoalanine (AHA) or Homopropargylglycine (HPG)

-

This compound (10 mM stock in DMSO)

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Protease Inhibitor Cocktail

-

Copper(II) Sulfate (CuSO₄) (20 mM stock in water)[3]

-

THPTA ligand (100 mM stock in water)[3]

-

Sodium Ascorbate (B8700270) (300 mM stock in water, freshly prepared)[3][12]

-

PBS (pH 7.4)

Procedure:

-

Metabolic Labeling:

-

Culture mammalian cells to desired confluency.

-

Replace the normal culture medium with methionine-free medium. Incubate for 1 hour to deplete endogenous methionine.

-

Replace the medium with methionine-free medium supplemented with 25-50 µM HPG (or AHA).

-

Incubate cells for 4-18 hours under normal growth conditions to allow for incorporation of the analog into newly synthesized proteins.

-

-

Cell Lysis:

-

Wash cells twice with cold PBS.

-

Lyse the cells by adding cold lysis buffer supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate). Determine protein concentration using a standard assay (e.g., BCA).

-

-

Click Reaction (CuAAC):

-

In a microfuge tube, combine the following for a 200 µL final reaction volume:

-

Vortex briefly to mix.

-

Add the catalyst components sequentially, vortexing after each addition:

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.[3]

-

-

Downstream Analysis:

-

The labeled proteins in the lysate are now ready for analysis.

-

For SDS-PAGE analysis, mix the reaction sample with loading buffer, run on a polyacrylamide gel, and visualize the fluorescence using a gel imager with appropriate Cy5 excitation/emission filters.

-

Protocol 2: Imaging of Cell-Surface Glycans on Live Cells (SPAAC)

This protocol describes the labeling of cell-surface glycans on live cells by metabolically incorporating an azide-modified sugar, followed by a copper-free click reaction with a cyclooctyne-functionalized Sulfo-Cy5 dye. (Note: For this protocol, one would use a cyclooctyne-modified dye and an azide-modified sugar precursor like Ac₄ManNAz). The principles are directly translatable to using this compound with an alkyne-modified sugar.

Materials:

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-Sulfo-Cy5 (a strained-alkyne dye, conceptually replacing this compound for this specific SPAAC reaction)

-

Complete cell culture medium

-

FACS Buffer (1% FBS in PBS)

Procedure:

-

Metabolic Labeling:

-

Plate cells (e.g., Jurkat or HeLa) and grow to desired confluency.

-

Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.

-

Incubate the cells under their normal growth conditions (37°C, 5% CO₂) for 1 to 3 days to allow for metabolic incorporation of the azido-sugar into cell-surface glycans.[6]

-

-

Cell Preparation for Labeling:

-

Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.[6]

-

If using adherent cells, detach them using a non-enzymatic cell dissociation buffer. For suspension cells, collect by centrifugation.

-

Resuspend the cells in cold FACS buffer.

-

-

Copper-Free Click Reaction (SPAAC):

-

Add the DBCO-Sulfo-Cy5 reagent to the cell suspension to a final concentration of 10-50 µM.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[6] The optimal time and temperature should be determined empirically.

-

-

Washing and Imaging:

-

Wash the cells three times with cold FACS buffer to remove excess fluorescent probe.[6]

-

Resuspend the final cell pellet in FACS buffer.

-

The cells are now ready for analysis by flow cytometry or fluorescence microscopy. Image using filter sets appropriate for Cy5 (e.g., Excitation: 620-640 nm, Emission: 660-680 nm).

-

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. interchim.fr [interchim.fr]

- 3. vectorlabs.com [vectorlabs.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. interchim.fr [interchim.fr]

- 9. lumiprobe.com [lumiprobe.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. confluore.com.cn [confluore.com.cn]

- 13. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-Cy5 azide chemical structure and properties

An In-Depth Technical Guide to Sulfo-Cy5 Azide (B81097) for Researchers and Drug Development Professionals

Introduction

Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research for labeling and detecting biomolecules.[1][2] Its core structure is based on the cyanine (B1664457) dye Cy5, renowned for its brightness and photostability. The incorporation of sulfonate groups significantly enhances its water solubility, making it an ideal probe for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.[1][3][4] This feature is particularly advantageous for sensitive proteins prone to denaturation.[1] The azide functional group enables its covalent attachment to biomolecules via "click chemistry," a set of highly efficient and specific reactions.[5]

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and graphical representations to aid researchers in its effective use.

Chemical Structure and Properties

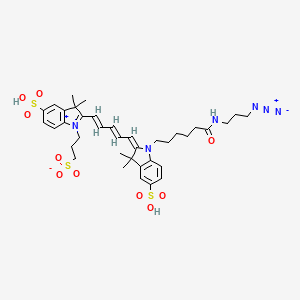

This compound is characterized by a cyanine core, which is responsible for its fluorescent properties, flanked by two indolenine rings. The molecule is functionalized with sulfonate groups to ensure high water solubility and an azide group for covalent conjugation.[1][6]

IUPAC Name: 1-(6-((3-azidopropyl)amino)-6-oxohexyl)-2-((1E,3E)-5-((E)-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate.[7]

Below is a diagram illustrating the key functional components of the this compound molecule.

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₄₈N₆O₁₀S₃ | [8][9][10] |

| Molecular Weight | ~833 g/mol | [7][8][9][10] |

| Exact Mass | 832.26 g/mol (free acid) | [10] |

| CAS Number | 1782950-80-4 | [5][8][9] |

| Excitation Maximum (λex) | ~646-648 nm | [3][7] |

| Emission Maximum (λem) | ~662-671 nm | [3][7] |

| Molar Extinction Coefficient (ε) | 250,000 - 271,000 M⁻¹cm⁻¹ | [3][4][7] |

| Fluorescence Quantum Yield | 0.28 | [3][4] |

| Purity | ≥95% | [7][8] |

| Solubility | Water, DMSO, DMF | [7][8] |

| Appearance | Dark blue crystals/powder | [4] |

| Storage Conditions | -20°C in the dark, desiccated | [3][5][6] |

Experimental Protocols and Applications

This compound is primarily used in bioconjugation via "click chemistry." This allows for the specific labeling of biomolecules that have been functionalized with an alkyne group. The two main types of click chemistry reactions involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and involves the use of a copper(I) catalyst to join an azide with a terminal alkyne.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne, eliminating the need for a cytotoxic copper catalyst and making it suitable for live-cell imaging.[5][7]

General Protocol for Protein Labeling via CuAAC

This protocol outlines a general procedure for labeling a protein containing a terminal alkyne with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7-8)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) solution

-

Reducing agent solution (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., TBTA)

-

DMSO or water for dissolving reagents

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Reagent Preparation:

-

Dissolve the alkyne-modified protein in the reaction buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).

-

Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 500 mM in water, freshly prepared), and the ligand.

-

-

Click Reaction:

-

To the protein solution, add the this compound stock solution to achieve the desired molar excess.

-

Premix the CuSO₄ and ligand solutions.

-

Add the CuSO₄/ligand mixture to the reaction vial, followed immediately by the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I).

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.

-

Collect the protein-containing fractions and confirm labeling via absorbance or fluorescence spectroscopy.

-

General Protocol for Live-Cell Imaging via SPAAC

This protocol describes the labeling of a biomolecule within a live cell that has been metabolically engineered to express a cyclooctyne group.

Materials:

-

Cells metabolically labeled with a cyclooctyne-containing substrate

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Methodology:

-

Cell Preparation:

-

Culture and treat cells with the cyclooctyne-containing metabolic precursor for a sufficient time to allow incorporation into the target biomolecule.

-

Wash the cells with PBS to remove any unincorporated precursor.

-

-

Labeling:

-

Prepare a solution of this compound in cell culture medium at the desired final concentration (typically 1-10 µM).

-

Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C.

-

Wash the cells two to three times with fresh medium or PBS to remove unreacted dye.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~640 nm, emission at ~670 nm).

-

Application in Fluorescence-Based Assays

Once a biomolecule is labeled with Sulfo-Cy5, it can be used in a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[2] The low autofluorescence of biological specimens in the far-red region of the spectrum makes Sulfo-Cy5 an excellent choice for high-contrast imaging.[7]

The diagram below illustrates the principle of using a Sulfo-Cy5-labeled antibody to detect a target protein in an immunoassay.

References

- 1. apexbt.com [apexbt.com]

- 2. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Sulfo Cy5 Azide | AxisPharm [axispharm.com]

- 8. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]

- 9. scbt.com [scbt.com]

- 10. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

Sulfo-Cy5 Azide: A Comprehensive Technical Guide to its Core Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core absorbance and emission spectral properties of Sulfo-Cy5 azide (B81097), a widely used fluorescent probe in biological research and drug development. This document summarizes key quantitative data, outlines detailed experimental methodologies for spectral characterization, and provides visual representations of fundamental concepts and workflows.

Spectroscopic Properties of Sulfo-Cy5 Azide

This compound is a water-soluble, far-red fluorescent dye that is an invaluable tool for "click chemistry" applications. Its bright fluorescence and low autofluorescence in biological samples make it an ideal candidate for labeling and imaging biomolecules such as proteins and RNA.[1][2] The spectral characteristics of this compound are crucial for designing and interpreting fluorescence-based experiments. The key spectroscopic parameters are summarized in the table below.

| Parameter | Value | Source(s) |

| Absorbance Maximum (λ_abs) | 646 - 648 nm | [1][3][4][5][6] |

| Emission Maximum (λ_em) | 662 - 671 nm | [1][3][4][5][6][7] |

| Molar Extinction Coefficient (ε) | 250,000 - 271,000 M⁻¹cm⁻¹ | [1][3][4][6][7] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [3][6] |

Experimental Protocols for Spectral Characterization

Accurate determination of the spectroscopic properties of this compound requires precise experimental procedures. The following sections detail the methodologies for measuring absorbance and emission spectra, as well as for determining the fluorescence quantum yield.

Measurement of Absorbance and Emission Spectra

This protocol outlines the steps for acquiring the absorbance and fluorescence emission spectra of a fluorescent dye like this compound.

Instrumentation:

-

UV-Visible Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Absorbance Spectrum Measurement:

-

Use the UV-Visible spectrophotometer to measure the absorbance of the diluted this compound solution over a relevant wavelength range (e.g., 500-800 nm).

-

Use the solvent as a blank to zero the instrument.

-

Identify the wavelength of maximum absorbance (λ_abs).[8]

-

-

Emission Spectrum Measurement:

-

Transfer the same diluted sample to a quartz cuvette for use in the spectrofluorometer.

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.

-

Scan the emission wavelengths over a range that encompasses the expected emission peak (e.g., 650-800 nm), starting the scan at a wavelength 10-15 nm higher than the excitation wavelength to avoid Rayleigh scatter.[9]

-

Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common and reliable technique for its determination.

Instrumentation and Reagents:

-

Spectrofluorometer

-

UV-Visible Spectrophotometer

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)

-

Solvent compatible with both the sample and the standard

Procedure:

-

Prepare Solutions:

-

Prepare a series of dilutions of both the this compound sample and the reference standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity.

-

-

Measure Absorbance and Fluorescence:

-

For each solution, measure the absorbance at the excitation wavelength using the UV-Visible spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

-

Integrate the area under the corrected emission spectrum for each measurement.

-

-

Calculate Quantum Yield:

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

-

The slope of each line is proportional to the quantum yield.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopy of this compound.

References

- 1. scbt.com [scbt.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]

- 5. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. edinst.com [edinst.com]

- 9. apps.dtic.mil [apps.dtic.mil]

Sulfo-Cy5 Azide: A Technical Guide to Photostability and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core photophysical properties of Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research.[1] The focus of this document is to provide a comprehensive understanding of its quantum yield and photostability, critical parameters for the design and interpretation of fluorescence-based assays. Detailed experimental protocols for the characterization of these properties are provided, alongside diagrams illustrating key chemical reactions and experimental workflows.

Core Photophysical Properties of Sulfo-Cy5 Azide

Sulfo-Cy5 is a sulfonated cyanine (B1664457) dye, a modification that significantly enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1][2][3] This property also reduces the fluorescence quenching that can occur from dye-dye interactions.[2] As an analog of the popular Cy5® fluorophore, Sulfo-Cy5 is compatible with a wide range of standard fluorescence instrumentation.[4][5][6] The azide functional group allows for its covalent attachment to alkyne-modified molecules via "click chemistry".[7][8]

The key quantitative photophysical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Quantum Yield (Φ) | 0.28 | [4][5][9][] |

| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [5][] |

| Excitation Maximum (λex) | ~646 nm | [1][5] |

| Emission Maximum (λem) | ~662 nm | [1][5] |

| CF260 | 0.04 | [4][5][9] |

| CF280 | 0.04 | [4][5][9] |

Understanding and Measuring Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11] A higher quantum yield indicates a brighter fluorophore. The quantum yield of this compound is reported to be 0.28.[4][5][9][]

Experimental Protocol: Relative Quantum Yield Determination (Comparative Method)

The most reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.[11][12] The underlying principle is that solutions of the standard and the test sample with identical absorbance at the same excitation wavelength are assumed to be absorbing the same number of photons.[11] A ratio of the integrated fluorescence intensities will, therefore, yield the ratio of their quantum yields.[11]

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., water or phosphate-buffered saline)

-

Quantum yield standard (e.g., a dye with a known quantum yield in the same spectral region as Sulfo-Cy5)

-

This compound

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the this compound and the quantum yield standard in the chosen solvent.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength.[12]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. Ensure that the excitation wavelength is the same as that used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate the Gradient: Determine the gradient (slope) of the linear fit for both plots.

-

Calculate the Quantum Yield: The quantum yield of the test sample (Φx) can be calculated using the following equation:[11]

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients for the test sample and standard, respectively.

-

ηx and ηst are the refractive indices of the solvents used for the test sample and standard, respectively (if the same solvent is used, this term is 1).

-

Understanding and Measuring Photostability

Photostability refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[13] While Sulfo-Cy5 is described as a "photostable" dye, this is a qualitative term.[1][4][6] The rate of photobleaching is dependent on several factors, including the intensity and wavelength of the excitation light, and the local environment of the fluorophore.[14] For quantitative comparisons, photostability is often expressed as the time it takes for the fluorescence intensity to decrease to half of its initial value (t₁/₂).

Experimental Protocol: Photostability Measurement

A common method to quantify photostability is to measure the decay of fluorescence intensity over time under continuous illumination.[14]

Materials:

-

Fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 647 nm) and a sensitive detector (e.g., PMT or sCMOS camera).

-

Sample holder (e.g., microscope slide and coverslip).

-

This compound-labeled sample (e.g., conjugated to a protein or immobilized on a surface).

Procedure:

-

Sample Preparation: Prepare the this compound-labeled sample and mount it on the microscope.

-

Locate Region of Interest: Identify a region of the sample for continuous illumination.

-

Set Imaging Parameters: Adjust the microscope settings, including laser power, exposure time, and acquisition interval. It is crucial to use realistic conditions that mimic your intended application.[14]

-

Time-Lapse Imaging: Acquire a time-lapse series of images of the region of interest under continuous illumination.

-

Data Analysis:

-

Measure the mean fluorescence intensity of the illuminated region in each image of the time-lapse series.

-

Correct for background fluorescence by subtracting the mean intensity of a region with no fluorophores.

-

Normalize the background-corrected intensity values to the initial intensity (at time t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

-

Determine Photobleaching Half-Life: From the plot, determine the time at which the fluorescence intensity has decreased to 50% of its initial value. This is the photobleaching half-life (t₁/₂).

Application in Bioconjugation: Click Chemistry

This compound is designed for use in "click chemistry," a set of bio-orthogonal reactions that are rapid, selective, and high-yield.[15] The most common click reaction for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-modified molecule (like this compound) and an alkyne-modified molecule.[8] This reaction is widely used for labeling proteins, nucleic acids, and other biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][15]

References

- 1. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]

- 2. apexbt.com [apexbt.com]

- 3. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]

- 8. interchim.fr [interchim.fr]

- 9. lumiprobe.com [lumiprobe.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. agilent.com [agilent.com]

- 13. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

- 14. blog.addgene.org [blog.addgene.org]

- 15. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

Sulfo-Cy5 Azide: A Comprehensive Technical Guide to its Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent properties, applications, and experimental protocols for Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent probe. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based techniques.

Core Fluorescent Properties of Sulfo-Cy5 Azide

This compound is a bright and photostable cyanine (B1664457) dye that exhibits strong fluorescence in the far-red region of the spectrum. Its key characteristics are summarized in the table below. These properties make it an ideal candidate for a variety of fluorescence-based assays, particularly in biological systems where minimizing autofluorescence is critical. The sulfonate groups enhance its water solubility, making it suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents, which can be harsh on sensitive proteins.[1][2]

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 - 648 nm | [2] |

| Emission Maximum (λem) | ~662 - 671 nm | [2] |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.2 - 0.28 | [2] |

| Solubility | High in water, DMSO, DMF | [2] |

| Storage | Store at -20°C in the dark, desiccated. Can be transported at ambient temperature for up to 3 weeks. | [3] |

Key Applications and Experimental Protocols

This compound is a versatile tool for labeling and detecting biomolecules. Its azide functional group allows for its covalent attachment to alkyne-modified molecules via "click chemistry," a highly efficient and specific bioorthogonal reaction.[4] This makes it invaluable for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[5]

Protein Labeling via Click Chemistry

This compound can be conjugated to proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions can be employed.

This protocol outlines the general steps for labeling an alkyne-modified protein with this compound using a copper(I)-catalyzed reaction.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reducing agent (e.g., sodium ascorbate)

-

DMSO (for preparing stock solutions)

-

Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in water.

-

Freshly prepare a 300 mM stock solution of sodium ascorbate (B8700270) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in an appropriate reaction buffer.

-

Add the this compound stock solution to the protein solution. A 4-50 fold molar excess of the dye over the protein is a good starting point.[6]

-

Add the copper ligand stock solution.

-

Add the CuSO₄ stock solution. The final concentration of copper can range from 0.1 to 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times the concentration of copper.

-

-

Incubation:

-

Gently mix the reaction components and incubate at room temperature for 30-60 minutes, protected from light.[6]

-

-

Purification:

-

Remove unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.[7]

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).

-

Cellular Imaging with Fluorescence Microscopy

This compound can be used to visualize alkyne-labeled biomolecules within fixed or live cells. The high water solubility of this compound makes it particularly suitable for live-cell imaging, as it is less likely to aggregate or nonspecifically bind to cellular components.

This protocol describes the general steps for labeling cells that have been metabolically labeled with an alkyne-containing precursor (e.g., an alkyne-modified amino acid or sugar).

Materials:

-

Cells cultured on coverslips or in imaging dishes

-

Alkyne-containing metabolic label

-

Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular targets in fixed cells

-

This compound

-

Click chemistry reaction components (as described in section 2.1.1 for CuAAC, or a strained cyclooctyne (B158145) for SPAAC)

-

Wash buffer (e.g., PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets for Cy5

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of the alkyne-containing metabolic label for a desired period to allow for its incorporation into biomolecules.

-

-

Cell Preparation (for Fixed Cells):

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If labeling an intracellular target, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail containing this compound and the other necessary components (for CuAAC or SPAAC).

-

Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS to remove unreacted reagents.

-

(Optional) Counterstain for other cellular components (e.g., DAPI for nuclei).

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with a laser line and emission filter suitable for Cy5 (e.g., excitation at ~640 nm and emission collection at ~660-700 nm).

-

Flow Cytometry

This compound can be used to label cell surface or intracellular molecules for analysis by flow cytometry. This allows for the quantification of specific biomolecules on a per-cell basis within a heterogeneous population.

This protocol provides a general framework for labeling cells with this compound for flow cytometric analysis.

Materials:

-

Single-cell suspension of alkyne-labeled cells

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

This compound

-

Click chemistry reaction components

-

Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of the alkyne-labeled cells.

-

Wash the cells with flow cytometry staining buffer.

-

Adjust the cell concentration to 1-5 x 10⁶ cells/mL.

-

-

Click Reaction:

-

Resuspend the cells in the click reaction cocktail containing this compound.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells twice with flow cytometry staining buffer to remove unreacted reagents.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in an appropriate volume of staining buffer for analysis.

-

Analyze the cells on a flow cytometer using the appropriate laser and emission filters for Cy5.

-

Application in Signaling Pathway Studies

While direct visualization of entire signaling pathways with a single fluorescent probe is complex, this compound can be a powerful tool to study specific components and events within these pathways. For instance, it can be used to track the localization, trafficking, or post-translational modifications of key signaling proteins.

A hypothetical application could involve studying the internalization of a cell surface receptor upon ligand binding, a crucial step in many signaling cascades.

Conceptual Signaling Pathway Visualization:

To study this, a non-canonical amino acid with an alkyne handle could be genetically incorporated into the extracellular domain of the receptor of interest. Cells expressing this modified receptor can then be treated with this compound. Upon ligand stimulation, the internalization of the receptor, now fluorescently labeled with Sulfo-Cy5, can be tracked over time using live-cell imaging. This would provide quantitative data on the kinetics of receptor endocytosis, a key regulatory step in the signaling pathway.

Conclusion

This compound is a highly versatile and powerful fluorescent probe for the specific labeling of biomolecules in a variety of applications. Its excellent fluorescent properties, high water solubility, and bioorthogonal reactivity make it an indispensable tool for researchers in cell biology, molecular biology, and drug discovery. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. apexbt.com [apexbt.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. interchim.fr [interchim.fr]

- 6. broadpharm.com [broadpharm.com]

- 7. docs.aatbio.com [docs.aatbio.com]

Sulfo-Cy5 Azide: A Comprehensive Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical storage and stability considerations for Sulfo-Cy5 azide (B81097), a widely used fluorescent probe in bioconjugation and molecular imaging. Understanding the factors that influence its shelf-life and degradation is paramount for ensuring the reliability and reproducibility of experimental results. This document outlines recommended storage conditions, stability data, and generalized experimental protocols for stability assessment.

Core Principles of Sulfo-Cy5 Azide Stability

This compound is a complex molecule comprising three key functional components: a sulfonated cyanine (B1664457) dye core, which imparts hydrophilicity and fluorescent properties; an azide group, which enables click chemistry conjugation; and a linker connecting the two. The overall stability of the molecule is a function of the individual stabilities of these components and their susceptibility to environmental factors. Key factors influencing stability include temperature, light, and pH.

Recommended Storage and Handling

Proper storage is the most critical factor in maximizing the shelf-life of this compound. The following recommendations are based on information from various suppliers.

Solid Form: For long-term storage, this compound powder should be stored at -20°C in a desiccated, dark environment.[1][2][3][4] When stored under these conditions, the product is expected to be stable for up to 24 months.[1][5] It is crucial to protect the solid compound from prolonged exposure to light.[1]

In Solution: Once dissolved, the stability of this compound is reduced. For stock solutions, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. The fluorescence of cyanine dyes like Cy5 is generally stable across a broad pH range of 3 to 10.[6] Specifically for Sulfo-Cy5, studies have shown that its fluorescence remains nearly constant between pH 3.5 and 8.3.[7][8]

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

| Form | Storage Temperature | Duration | Key Considerations |

| Solid | -20°C | Up to 24 months | Store in the dark, desiccated.[1][5] |

| Solution | -20°C | Up to 1 month | Protect from light; avoid repeated freeze-thaw cycles.[2] |

| Solution | -80°C | Up to 6 months | Protect from light; aliquot for single use.[2] |

Factors Influencing Stability

Several environmental factors can impact the chemical integrity and fluorescent properties of this compound. Understanding these factors is crucial for proper handling and for designing robust experimental protocols.

Experimental Protocols for Stability Assessment

While specific, detailed stability studies for this compound are not widely published, a generalized approach can be formulated based on established methods for fluorescent probes and pharmaceutical compounds. The primary techniques for assessing stability involve accelerated stability testing and photostability studies, with analysis typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and UV-Vis/Fluorescence spectroscopy.

Generalized Protocol for Accelerated Stability Study

This protocol aims to predict the long-term stability of this compound by subjecting it to elevated stress conditions.

1. Sample Preparation:

-

Prepare solutions of this compound at a known concentration in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Aliquot the solutions into multiple vials for testing at different time points and conditions.

-

Prepare a control set of samples to be stored at the recommended long-term storage condition (-80°C).

2. Stress Conditions:

-

Store the sample vials at a range of elevated temperatures (e.g., 4°C, 25°C, 40°C).

-

For each temperature, include vials that are protected from light and vials that are exposed to a controlled light source.

3. Time Points:

-

Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

4. Analysis:

-

HPLC-MS Analysis:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Monitor the elution profile using a UV-Vis detector at the absorbance maximum of Sulfo-Cy5 (around 646 nm) and a mass spectrometer to identify the parent compound and any degradation products.

-

Quantify the percentage of remaining this compound at each time point by integrating the peak area.

-

-

Fluorescence Spectroscopy:

-

Measure the fluorescence emission spectrum of the samples at each time point, using an excitation wavelength of approximately 646 nm.

-

A decrease in fluorescence intensity can indicate degradation of the cyanine dye core.

-

Generalized Protocol for Photostability Study

This protocol assesses the impact of light exposure on the stability of this compound.

1. Sample Preparation:

-

Prepare solutions of this compound as described in the accelerated stability study.

-

Place the solutions in a photostability chamber.

2. Light Exposure:

-

Expose the samples to a controlled light source that provides a specific illumination level (e.g., as per ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

-

Include a control group of samples stored in the dark under the same temperature conditions.

3. Analysis:

-

Analyze the samples at various time points during the light exposure using HPLC-MS and fluorescence spectroscopy as described above to quantify the extent of photodegradation.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. By adhering to the recommended storage conditions of -20°C in a dark, desiccated environment for the solid form and -80°C for aliquoted solutions, users can significantly extend the shelf-life of this valuable reagent. For applications requiring the highest degree of quantitative accuracy, it is advisable to perform in-house stability assessments, particularly if the compound is to be used over an extended period or under conditions that deviate from the recommendations. The generalized protocols provided in this guide offer a framework for conducting such studies, ensuring the integrity of the this compound and the reliability of the resulting experimental data.

References

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. ema.europa.eu [ema.europa.eu]

Sulfo-Cy5 Azide: An In-depth Technical Guide for Advanced Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5 azide (B81097) is a highly versatile, water-soluble fluorescent probe that has become an indispensable tool in molecular biology. Its application in "click chemistry" allows for the precise and efficient labeling of biomolecules, enabling a wide range of downstream applications from cellular imaging to the development of targeted therapeutics. This guide provides a comprehensive overview of the key features of Sulfo-Cy5 azide, detailed experimental protocols, and the underlying principles of its application.

Core Features and Physicochemical Properties

This compound is a bright, far-red fluorescent dye engineered for high water solubility and biocompatibility. The presence of sulfonate groups enhances its hydrophilicity, making it ideal for labeling sensitive biomolecules like proteins and nucleic acids in aqueous environments without the need for organic co-solvents that can cause denaturation.[1][2] Its fluorescence in the far-red spectrum is a significant advantage, as it minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging applications.[3][4][5]

The azide functional group is the key to its utility in click chemistry, a set of bioorthogonal reactions that are highly specific and efficient.[6][7] this compound can participate in two main types of click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][5][8] This dual reactivity provides researchers with flexibility in designing their labeling strategies.

Quantitative Data Summary

The spectral and physical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~646 - 648 nm | [2][3][9] |

| Emission Maximum (λem) | ~662 - 671 nm | [2][3][9] |

| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 M-1cm-1 | [2][3][10] |

| Fluorescence Quantum Yield (Φ) | ~0.28 | [2][10] |

| Molecular Weight | ~833 g/mol | [3][11] |

| Solubility | High in water, DMSO, DMF | [3][6] |

Principles of Biomolecular Labeling with this compound

The primary application of this compound is the covalent labeling of biomolecules that have been modified to contain a terminal alkyne or a strained cyclooctyne (B158145). This is achieved through the formation of a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for conjugating this compound to alkyne-modified biomolecules.[7] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[8][10] A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) catalyst and protect the biomolecule from oxidative damage.[1][8]

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of the copper catalyst is a concern, such as live-cell imaging, SPAAC is the preferred method.[12][13] This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne derivative (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) to react with the azide.[12][] The reaction proceeds readily at physiological temperatures and pH.[12]

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Below are detailed methodologies for labeling proteins and nucleic acids with this compound using CuAAC. These protocols can be adapted for specific experimental needs.

Protocol 1: CuAAC Labeling of Alkyne-Modified Proteins

This protocol provides a general guideline for the copper-catalyzed click labeling of a protein that has been previously modified to contain a terminal alkyne.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

1.5x Protein labeling buffer

-

Ascorbic acid (freshly prepared 50 mM solution in water)

-

Copper(II) sulfate (B86663) (CuSO4)

-

THPTA ligand

-

Purification resin (e.g., size-exclusion chromatography spin column)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of ascorbic acid in water. This solution should be made fresh for each experiment.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x protein labeling buffer.

-

Add the this compound stock solution to the protein solution. A 3-10 fold molar excess of the dye over the protein is a good starting point.

-

Gently mix the solution.

-

-

Catalyst Preparation and Addition:

-

In a separate tube, pre-complex the CuSO4 and THPTA ligand by mixing them in a 1:2 molar ratio. Let this solution sit for a few minutes.

-

Add the THPTA/CuSO4 complex to the protein-dye mixture.

-

-

Initiation of the Reaction:

-

Add the freshly prepared ascorbic acid solution to initiate the click reaction.

-

Gently mix the reaction and protect it from light.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours. Longer incubation times may be necessary for less concentrated samples.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound and other small molecules using a size-exclusion chromatography spin column or through dialysis.[15] Follow the manufacturer's instructions for the chosen purification method.

-

The purified Sulfo-Cy5 labeled protein is now ready for downstream applications.

-

Protocol 2: CuAAC Labeling of Alkyne-Modified DNA/Oligonucleotides

This protocol outlines the steps for labeling alkyne-modified DNA or oligonucleotides.

Materials:

-

Alkyne-modified DNA/oligonucleotide in water or a suitable buffer

-

This compound

-

DMSO (anhydrous)

-

Click chemistry buffer (containing triethylammonium (B8662869) acetate)

-

Ascorbic acid (freshly prepared 50 mM solution in water)

-

Copper(II)-TBTA complex

-

Ethanol (B145695) or acetone (B3395972) for precipitation

-

Purification supplies (e.g., HPLC or PAGE)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of ascorbic acid in water (prepare fresh).

-

Prepare a 10 mM stock solution of the Copper(II)-TBTA complex in 55% aqueous DMSO.

-

-

Reaction Setup:

-

Dissolve the alkyne-modified DNA/oligonucleotide in water in a microcentrifuge tube.

-

Add the click chemistry buffer.

-

Add the this compound stock solution. A 1.5 to 10-fold molar excess of the azide over the alkyne is recommended.[16]

-

Vortex the mixture gently.

-

-

Degassing:

-

It is recommended to degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to remove oxygen, which can interfere with the reaction.

-

-

Initiation of the Reaction:

-

Add the freshly prepared ascorbic acid solution.

-

Add the Copper(II)-TBTA complex solution.

-

Vortex the mixture thoroughly.

-

-

Incubation:

-

Incubate the reaction at room temperature overnight, protected from light.

-

-

Purification of Labeled DNA/Oligonucleotide:

Applications in Molecular Biology

The ability to specifically label biomolecules with this compound opens up a vast array of applications in molecular biology research and drug development.

Caption: Applications of this compound in Molecular Biology.

-

Fluorescence Microscopy: Labeled proteins, nucleic acids, or other cellular components can be visualized with high resolution within fixed or live cells.

-

Flow Cytometry: this compound-labeled antibodies or probes can be used for the identification and sorting of specific cell populations.

-

In Vivo Imaging: The far-red emission of Sulfo-Cy5 is well-suited for deep-tissue imaging in animal models.[12]

-

Drug Development: The specific conjugation capabilities are valuable for creating antibody-drug conjugates (ADCs) and targeted imaging agents.

-

Förster Resonance Energy Transfer (FRET): Sulfo-Cy5 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its high water solubility, bright far-red fluorescence, and amenability to both copper-catalyzed and strain-promoted click chemistry make it an excellent choice for a wide range of applications in molecular biology, from fundamental research to the development of novel diagnostics and therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in your research endeavors.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. Sulfo Cy5 Azide | AxisPharm [axispharm.com]

- 6. interchim.fr [interchim.fr]

- 7. Click Chemistry [organic-chemistry.org]

- 8. broadpharm.com [broadpharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. metabion.com [metabion.com]

A Technical Guide to Labeling Sensitive Biomolecules with Sulfo-Cy5 Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a superior fluorescent probe for the precise labeling of sensitive biological molecules. We will delve into its chemical properties, explore detailed experimental protocols for its application in click chemistry, and present its photophysical data in a clear, comparative format. This guide is designed to equip researchers with the knowledge to effectively utilize Sulfo-Cy5 azide in their experimental workflows, particularly in applications requiring high water solubility and minimal perturbation of biomolecule function.

Introduction to this compound

This compound is a highly water-soluble, far-red fluorescent dye ideally suited for the labeling of delicate proteins, peptides, oligonucleotides, and other biomolecules that are prone to denaturation in the presence of organic co-solvents.[1] Its hydrophilicity is conferred by the presence of sulfonate groups, which not only enhance its solubility in aqueous buffers but also reduce the fluorescence quenching that can occur from dye-dye interactions.[1] This makes this compound an excellent choice for labeling biomolecules in their native, purely aqueous environments.[2][3]

The azide functional group enables the dye to be conjugated to biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) via "click chemistry". This bioorthogonal labeling method is highly specific and efficient, proceeding under mild reaction conditions that preserve the integrity of sensitive biological samples.[4][5] Sulfo-Cy5 is an analog of the popular Cy5® fluorophore, making it compatible with a wide range of standard fluorescence instrumentation.[2][3]

Physicochemical and Spectroscopic Properties

This compound exhibits a bright, far-red fluorescence with an excitation maximum ideally suited for the 633 nm or 647 nm laser lines.[4] A significant advantage of using long-wavelength dyes like Sulfo-Cy5 is the low autofluorescence of biological specimens in this region of the spectrum, leading to a high signal-to-noise ratio.[4] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Excitation Maximum (λex) | 646 - 649 nm | [3][6] |

| Emission Maximum (λem) | 662 - 671 nm | [3][4][6] |

| Molar Extinction Coefficient (ε) | 250,000 - 271,000 M⁻¹cm⁻¹ | [3][4] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [3] |

| Molecular Weight | ~833 g/mol | [7] |

| Solubility | High in Water, DMSO, DMF | [4][7] |

Click Chemistry Labeling with this compound

This compound can be conjugated to alkyne-modified biomolecules through two primary click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for labeling biomolecules. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a stable triazole linkage.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly useful for labeling in living systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide to form a stable triazole.[5]

Experimental Protocols

The following are generalized protocols for labeling sensitive biomolecules with this compound. Optimization may be required for specific applications.

General Workflow for Biomolecule Labeling

Detailed Protocol for CuAAC Labeling of Proteins

This protocol is a starting point for the copper-catalyzed labeling of a protein containing a terminal alkyne.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

CuAAC Reaction Cocktail Components:

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

-

Freshly prepared sodium ascorbate (B8700270) solution (e.g., 50 mM in water)

-

-

Protein labeling buffer (optional, can contain aminoguanidine (B1677879) to prevent side reactions)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Reagent Stocks:

-

Dissolve this compound in water or DMSO to a stock concentration of 10 mM.

-

Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate. The sodium ascorbate solution should be made fresh.

-

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, combine the alkyne-modified protein (e.g., final concentration 1-5 mg/mL) with the appropriate buffer.

-

Add this compound stock solution to the protein solution. A molar excess of the dye (e.g., 5-20 fold) is typically used.

-

Prepare the CuAAC catalyst premix by combining the CuSO₄ and THPTA solutions.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution, followed by the CuSO₄/THPTA premix to the protein-dye mixture. The final concentrations of the catalyst components should be optimized, but typical starting points are 1-2 mM CuSO₄, 5 mM THPTA, and 5-10 mM sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours. Gentle mixing during incubation can improve labeling efficiency.

-

-

Purification:

-

Remove the excess, unreacted this compound and catalyst components by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

-

-

Analysis:

-

Confirm successful labeling by measuring the absorbance of the purified protein conjugate at 280 nm (for protein) and ~647 nm (for Sulfo-Cy5). The degree of labeling can be calculated from these values.

-

Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.

-

Detailed Protocol for SPAAC Labeling of Cell-Surface Proteins

This protocol is designed for the copper-free labeling of cell-surface proteins that have been modified to contain a strained cyclooctyne.

Materials:

-

Cells expressing the cyclooctyne-modified protein of interest

-

This compound

-

Cell culture medium or a suitable buffer (e.g., PBS)

-

Microscopy imaging system

Procedure:

-

Prepare this compound Solution:

-

Dissolve this compound in a biocompatible solvent (e.g., PBS or cell culture medium) to the desired final labeling concentration (typically in the low micromolar range, e.g., 1-10 µM).

-

-

Cell Labeling:

-

Wash the cells expressing the cyclooctyne-modified protein twice with pre-warmed PBS or cell culture medium to remove any residual media components.

-

Add the this compound labeling solution to the cells.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the specific protein and cell type.

-

-

Washing:

-

After incubation, remove the labeling solution and wash the cells three to five times with PBS or cell culture medium to remove any unbound dye.

-

-

Imaging:

-

The labeled cells are now ready for fluorescence microscopy. Image the cells using appropriate filter sets for Cy5 (Excitation: ~620-650 nm, Emission: ~660-700 nm).

-

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of sensitive biomolecules. Its high water solubility, bright far-red fluorescence, and compatibility with bioorthogonal click chemistry make it an excellent choice for a wide range of applications in proteomics, drug development, and cellular imaging. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and effectively incorporate this compound into their experimental workflows to achieve precise and robust labeling of their biomolecules of interest.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 1782950-80-4 | BroadPharm [broadpharm.com]

- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfo Cy5 Azide | AxisPharm [axispharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. lumiprobe.com [lumiprobe.com]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Sulfo-Cy5 Azide via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a critical technique in a wide array of research and drug development applications, enabling the visualization, tracking, and quantification of proteins in complex biological systems. Click chemistry, a set of bioorthogonal reactions, offers a robust and specific method for covalently attaching probes, such as fluorophores, to proteins. This document provides detailed protocols for the labeling of alkyne-modified proteins with Sulfo-Cy5 azide (B81097), a bright and water-soluble fluorescent dye, using two common click chemistry methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

Sulfo-Cy5 is a far-red fluorescent dye with excitation and emission maxima of approximately 646 nm and 662 nm, respectively, making it suitable for applications requiring low background fluorescence.[3] The azide group on Sulfo-Cy5 allows for its specific ligation to a protein containing a bioorthogonal alkyne handle.[4] This document outlines the necessary reagents, step-by-step protocols for both CuAAC and SPAAC reactions, methods for purification of the labeled protein, and procedures for determining the degree of labeling.

Quantitative Data Summary

The efficiency of protein labeling and the final dye-to-protein ratio are critical parameters that can influence the outcome of downstream applications. The following table summarizes key quantitative data related to the protein labeling protocol with Sulfo-Cy5 azide.

| Parameter | Typical Value/Range | Notes |

| This compound Stock Solution | 10 mM in DMSO or water | Prepare fresh or store in aliquots at -20°C.[4] |

| Alkyne-Modified Protein Concentration | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[5] |

| Molar Ratio of Dye to Protein (CuAAC) | 3x - 10x excess of dye | The optimal ratio may need to be determined empirically.[4] |

| Molar Ratio of Dye to Protein (SPAAC) | 5x - 20x excess of dye | Higher excess is often required due to slower reaction kinetics compared to CuAAC. |

| Copper (II) Sulfate (B86663) (CuSO₄) Stock Solution | 20 mM in water | For CuAAC.[6] |

| Ligand (e.g., THPTA) Stock Solution | 40-100 mM in water | For CuAAC to stabilize the Cu(I) ion and protect the protein.[6][7] |

| Reducing Agent (Sodium Ascorbate) Stock Solution | 50-300 mM in water | For CuAAC; must be prepared fresh.[4][7] |

| Reaction Time (CuAAC) | 30-60 minutes at room temperature | Can be optimized based on the specific protein and desired degree of labeling.[5][6] |

| Reaction Time (SPAAC) | 1-4 hours at room temperature or 37°C | Reaction times are generally longer than for CuAAC. |

| Expected Labeling Efficiency | 50-90% | Highly dependent on the protein, accessibility of the alkyne tag, and reaction conditions.[8] |

| Optimal Degree of Labeling (DOL) | 2-10 | A higher DOL can lead to signal quenching.[5] |

| Protein Recovery after Purification | > 80% | Dependent on the purification method (e.g., spin columns, size-exclusion chromatography). |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with this compound using a copper(I) catalyst. The catalyst is generated in situ from copper(II) sulfate and a reducing agent.[9] A copper-chelating ligand is used to stabilize the copper(I) and protect the protein from oxidative damage.[4]

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should not contain primary amines like Tris or ammonium (B1175870) salts.[3][5]

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or water for dissolving the dye

-

Copper (II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium Ascorbate (B8700270)

-

Purification columns (e.g., Sephadex G-25 spin columns)

-

Reaction tubes

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in high-quality, anhydrous DMSO or water.

-

Copper (II) Sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 40 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

-

Add the this compound stock solution to the desired final concentration (e.g., a 3-10 fold molar excess over the protein).

-

Add the THPTA stock solution to a final concentration of 1 mM.

-

Add the Copper (II) Sulfate stock solution to a final concentration of 0.2 mM.

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM to initiate the click reaction.

-

Vortex the reaction mixture briefly.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Remove the excess, unreacted dye and other reaction components from the labeled protein using a desalting column (e.g., Sephadex G-25). Follow the manufacturer's instructions for the column.[5]

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling proteins that have been modified with a strained alkyne (e.g., DBCO, BCN). This method is copper-free, which is advantageous when working with sensitive proteins or in live-cell applications.[10][11]

Materials:

-

Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound

-

DMSO or water for dissolving the dye

-

Purification columns

-

Reaction tubes

Procedure:

-

Prepare Stock Solution:

-